molecular formula C6H10Cl3GeNO B14453755 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one CAS No. 74656-41-0

1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one

Cat. No.: B14453755
CAS No.: 74656-41-0
M. Wt: 291.1 g/mol
InChI Key: OJXZAFQRHXHBLX-UHFFFAOYSA-N
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Description

1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a trichlorogermyl group. Pyrrolidin-2-one, also known as γ-lactam, is a five-membered lactam ring that is a common structural motif in both natural and synthetic compounds. The presence of the trichlorogermyl group introduces unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with trichlorogermane in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the trichlorogermyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.

    Reduction: The compound can be reduced to form lower oxidation state germanium compounds.

    Substitution: The trichlorogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trichlorogermyl group can interact with biological molecules, leading to changes in their structure and function. The pyrrolidin-2-one ring can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring but differ in the substituents attached to the ring. Examples include N-methylpyrrolidin-2-one and N-ethylpyrrolidin-2-one.

    Trichlorogermyl compounds: These compounds contain the trichlorogermyl group but differ in the other parts of the molecule. Examples include trichlorogermane and trichlorogermylmethane.

The uniqueness of this compound lies in the combination of the pyrrolidin-2-one ring and the trichlorogermyl group, which imparts distinct chemical and biological properties to the compound.

Properties

CAS No.

74656-41-0

Molecular Formula

C6H10Cl3GeNO

Molecular Weight

291.1 g/mol

IUPAC Name

1-(1-trichlorogermylethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H10Cl3GeNO/c1-5(10(7,8)9)11-4-2-3-6(11)12/h5H,2-4H2,1H3

InChI Key

OJXZAFQRHXHBLX-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCC1=O)[Ge](Cl)(Cl)Cl

Origin of Product

United States

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